2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal
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Overview
Description
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom and an aldehyde group in its structure makes this compound a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal typically involves the bromination of 2-methylpropanal followed by the introduction of the pyrimidine ring. One common method involves the reaction of 2-methylpropanal with bromine in the presence of a catalyst to form 2-bromo-2-methylpropanal. This intermediate is then reacted with 2-aminopyrimidine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like 2-(5-amino-2-pyrimidinyl)-2-methylpropanal.
Oxidation: The major product is 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanoic acid.
Reduction: The major product is 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanol.
Scientific Research Applications
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyrimidin-2-yl)methanol
- N-(5-Bromo-2-pyrimidinyl)-2-furamide
- 4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid
Uniqueness
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal is unique due to its specific combination of a bromine atom and an aldehyde group attached to a pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-2-methylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-8(2,5-12)7-10-3-6(9)4-11-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIKFBRJNBGAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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